Quinine sulfate hydrate
Description
Overview of Quinine (B1679958) Sulfate (B86663) Hydrate (B1144303) as a Subject of Academic Inquiry
Quinine sulfate hydrate, chemically represented as (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, is a well-established compound, historically recognized for its antimalarial properties. prisminltd.com Derived from the bark of the Cinchona tree, it represents a cornerstone in the history of medicine as one of the first effective treatments for an infectious disease. nih.govwikipedia.org In modern research, its applications have expanded far beyond its initial use. Scientists are actively investigating its physicochemical properties, exploring its potential in new therapeutic areas, and utilizing it as a standard in various analytical techniques. scirp.orgijnrd.org The dihydrate form signifies the presence of two water molecules per molecule of quinine sulfate, a characteristic that influences its stability and solubility. cymitquimica.com
Evolution of Research Interests in this compound
The journey of quinine sulfate in research began with its isolation from Cinchona bark in 1820 by Pelletier and Caventou. nih.govmdpi.com This pivotal moment allowed for standardized dosing and a more scientific approach to its use in treating malaria. mdpi.comjameslindlibrary.org For over a century, it remained a primary antimalarial agent. nih.gov The mid-20th century saw a shift with the development of synthetic antimalarials like chloroquine (B1663885), which led to a temporary decline in quinine research. nih.govfda.gov However, the emergence of drug-resistant malaria strains has renewed interest in quinine and its derivatives. nih.gov
Contemporary research has diversified significantly. Current studies focus on:
Crystal Engineering: Investigating different polymorphic and solvatomorphic forms of quinine sulfate to enhance its physicochemical properties like solubility and stability. scirp.org
Analytical Chemistry: Developing and validating new, sensitive, and precise analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Surface-Enhanced Raman Spectroscopy (SERS), for its determination in various matrices. ijnrd.orgrjptonline.orgpublish.csiro.au
Biophysical and Photophysical Studies: Utilizing quinine sulfate as a fluorescence standard due to its well-characterized quantum yield. omlc.org Its spectral properties are also being investigated for applications in fields like Cherenkov dosimetry. arxiv.orgarxiv.org
Interdisciplinary Relevance of this compound Studies
The study of this compound extends across numerous scientific disciplines, underscoring its versatility.
Pharmaceutical Sciences: Beyond its antimalarial use, research is exploring its potential as a muscle relaxant and its application in treating nocturnal leg cramps. scirp.orgpeacehealth.org The development of extemporaneous suspensions for pediatric use is also an active area of investigation. rjptonline.orgresearchgate.net
Chemistry: In synthetic chemistry, it serves as a chiral solvating agent. publish.csiro.au Its distinct spectral properties make it a valuable tool in analytical chemistry for method development and validation. ijnrd.orgcolby.eduresearchgate.net
Physics and Medical Physics: The fluorescent properties of quinine sulfate are being harnessed in novel applications such as improving the accuracy of Cherenkov dosimetry in radiation therapy. arxiv.orgarxiv.org
Materials Science: The study of its crystalline forms and their properties contributes to the broader field of crystal engineering. scirp.org
Significance of this compound in Natural Product Chemistry Research
Quinine sulfate holds a place of honor in the history and ongoing practice of natural product chemistry. The isolation of quinine was a landmark achievement that demonstrated the potential of natural sources to yield powerful medicines. mdpi.comresearchgate.net This discovery paved the way for the isolation of countless other bioactive compounds from natural origins.
In current natural product research, quinine sulfate continues to be significant for several reasons:
A Model Compound: It serves as a classic example in the study of alkaloids, a large and diverse group of naturally occurring chemical compounds. scielo.org.bo
Source of Inspiration: The complex structure of quinine has inspired synthetic chemists to develop new synthetic methodologies.
Benchmark for Bioactivity: Its well-documented biological activity provides a benchmark for the screening and evaluation of new natural products.
The extraction of quinine from Cinchona bark and its conversion to the sulfate salt is a fundamental process in natural product chemistry, involving extraction, purification, and crystallization techniques. mdpi.com
Research Data on this compound
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | prisminltd.comwestliberty.edu |
| Molecular Weight | 782.96 g/mol | westliberty.edunih.govnih.gov |
| Appearance | White or almost white crystalline powder or fine, colorless needles. chemicalbook.com | westliberty.educhemicalbook.com |
| Melting Point | ~225 °C (decomposes) | chemicalbook.com |
| Solubility | Soluble in water and a mixture of chloroform (B151607) and absolute alcohol (2:1). prisminltd.comchemicalbook.com | prisminltd.comchemicalbook.com |
Crystallographic Data
The crystal structure of quinine sulfate dihydrate has been determined through X-ray crystallography.
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | ugr.escrystallography.net |
| Space Group | C 1 2 1 | ugr.escrystallography.net |
| a | 20.18 ± 0.007 Å | ugr.escrystallography.net |
| b | 6.637 ± 0.002 Å | ugr.escrystallography.net |
| c | 15.316 ± 0.006 Å | ugr.escrystallography.net |
| β | 113.288 ± 0.009° | ugr.escrystallography.net |
Spectroscopic Data
Quinine sulfate is widely used as a fluorescence standard.
| Spectroscopic Property | Details | Source(s) |
| UV Absorption Maxima | 233 nm, 330 nm, 347.5 nm (in various solvents and conditions) | ijnrd.orgrjptonline.orgomlc.org |
| Fluorescence Emission Maximum | ~450 nm (in 0.05 M H₂SO₄) | omlc.orgcolby.edu |
| Fluorescence Quantum Yield | 0.546 (in 0.5 M H₂SO₄) | omlc.org |
| ¹H NMR and ¹³C NMR | Spectra have been recorded and are used for structural elucidation. | chemicalbook.com |
| IR Spectra | Characteristic peaks confirm functional groups. A study showed shifts in -OH and C=C stretching in different polymorphic forms. scirp.org | scirp.orgresearchgate.netnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H54N4O10S |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m00.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-LRXYSQQVSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Origin of Product |
United States |
Historical Trajectories and Scientific Milestones in Quinine Sulfate Hydrate Research
Early Scientific Inquiries into Cinchona Bark Constituents
The medicinal use of Cinchona bark, native to the Andean regions of South America, was first documented by Jesuit missionaries in the early 17th century. ceon.rswellcomecollection.org For centuries, the bark, often referred to as "Peruvian bark," was the primary and only effective treatment for malaria. mmv.orgbritannica.com Early scientific interest in the 18th century was driven by the desire to identify the "active principle" within the bark responsible for its curative properties. unizg.hr This quest was part of a broader movement in chemistry to isolate and understand the specific chemical compounds behind the medicinal effects of herbal remedies. unizg.hr
In 1746, Count Claude Toussaint Marot de la Garaye was the first to crystallize a substance from the bark, which he named "sel essentiel de quinquina"; however, this substance was later found to have no clinical effect. ceon.rs The significant variability in the alkaloid content of the bark, depending on the Cinchona species and its origin, posed a considerable challenge to early researchers and clinicians. wikipedia.orgjameslindlibrary.org Francesco Torti, in 1712, conducted systematic studies on the effects of Cinchona bark on different types of fevers, which helped in distinguishing malarial fevers from others. wikipedia.orgni.ac.rs
The Isolation of Quinine (B1679958) from Cinchona Bark and its Scientific Implications
A pivotal moment in the history of quinine research occurred in 1820 when French pharmacists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark. wellcomecollection.orgmmv.orgwikipedia.org They named the substance quinine, derived from the original Quechua word for the bark, "quina-quina". wikipedia.org Their breakthrough was facilitated by the use of the more potent "yellow" bark and the development of acid-base extraction techniques. ceon.rs
The isolation of quinine had profound scientific implications:
Standardized Dosing: It allowed for the administration of a pure, quantifiable compound, leading to more precise and effective treatment regimens for malaria. ceon.rsunizg.hr
Pharmaceutical Industry: The establishment of a factory in Paris by Pelletier and Caventou for quinine extraction is often cited as the beginning of the modern pharmaceutical industry. ceon.rs
Chemical Analysis: The ability to work with a pure substance spurred further research into its chemical properties. In 1854, Adolph Strecker determined the molecular formula of quinine. wikipedia.org
Further Discoveries: The success with quinine inspired the isolation of other alkaloids from Cinchona bark, including quinidine (B1679956), cinchonine, and cinchonidine. unizg.hrwikipedia.org
The isolation of quinine is considered a landmark achievement, marking the first time a chemical compound was used to treat an infectious disease. wikipedia.org
Quinine Sulfate (B86663) Hydrate's Pioneering Role in Chemical Therapeutics Research
Following its isolation, quinine, often in the form of quinine sulfate, quickly became the standard treatment for malaria worldwide. mmv.orgunizg.hr This marked a significant shift from using crude bark preparations to a purified, scientifically validated chemotherapeutic agent. ni.ac.rs The use of quinine sulfate allowed for controlled clinical studies, one of the earliest of which was conducted between 1866 and 1868 on 3,600 subjects to evaluate the effectiveness of quinine and other Cinchona alkaloids. ceon.rs
The success of quinine spurred the search for synthetic alternatives, particularly due to the strategic importance of a reliable supply, which was often scarce. unizg.hr This quest led to the development of other antimalarial drugs. For instance, German scientists synthesized chloroquine (B1663885) in 1934 in their efforts to find a substitute for quinine. mmv.org The study of quinine's structure and activity laid the groundwork for the field of medicinal chemistry and the rational design of new drugs. nih.gov
Historical Contexts of Quinine Sulfate Hydrate (B1144303) in Organic Chemistry Development
The complex structure of quinine presented a formidable challenge to chemists and played a crucial role in the development of organic chemistry. wikipedia.org
Contributions to Stereochemistry and Chiral Science
Quinine's molecular structure, which includes five stereogenic centers, made it a focal point for the burgeoning field of stereochemistry. wikipedia.orgtandfonline.com The molecule can exist as one of 16 possible stereoisomers, but only one, the naturally occurring levorotatory form, possesses significant antimalarial activity. chiralpedia.comwikipedia.org
Key contributions include:
Understanding Chirality: The study of quinine and its diastereomer, quinidine, which differ in the stereochemistry at two of the chiral centers, provided early and compelling examples of how stereoisomerism affects biological activity. tandfonline.comwiley-vch.de
Chiral Catalysis: Quinine and its derivatives have been instrumental as chiral catalysts in asymmetric synthesis, a field recognized with a Nobel Prize in Chemistry in 2021. tandfonline.com They were among the first organic catalysts used to produce enantiomerically enriched products. tandfonline.com
The intricate stereochemistry of quinine challenged chemists to develop methods for determining and controlling the three-dimensional arrangement of atoms in a molecule.
Early Efforts in Total Synthesis Research
The total synthesis of quinine was a long-standing goal in organic chemistry, driving innovation in synthetic methodologies for over 150 years. wikipedia.org
Perkin's Attempt (1856): One of the most famous early attempts was by William Henry Perkin, who, based on an incorrect understanding of quinine's structure, tried to synthesize it by oxidizing N-allyltoluidine. wikipedia.orgudel.edu While this experiment failed to produce quinine, it famously led to the discovery of the first synthetic dye, mauveine, which sparked the birth of the chemical industry. wikipedia.org
Structural Elucidation: The correct atomic connectivity of quinine was established by Paul Rabe in 1907. wikipedia.org
Woodward and Doering's Formal Synthesis (1944): During World War II, the demand for quinine spurred intense research, culminating in a formal total synthesis by Robert Burns Woodward and William E. Doering. wikipedia.orgnih.gov They synthesized a key intermediate, quinotoxine, which had previously been converted to quinine by Rabe and Karl Kindler in 1918. wikipedia.orgnih.gov This achievement was hailed as a milestone in synthetic organic chemistry. udel.edu
Stereoselective Synthesis: The first fully stereoselective total synthesis of quinine was accomplished by Gilbert Stork in 2001, resolving all the stereochemical challenges posed by the molecule. wikipedia.orgudel.edu
The pursuit of quinine's total synthesis has served as a benchmark for the advancement of organic synthesis, showcasing the evolution of strategies and techniques over the decades. researchgate.netslideshare.net
Advanced Synthetic Methodologies and Derivatization Studies of Quinine Sulfate Hydrate
Strategies for the Total Chemical Synthesis of Quinine (B1679958) and its Analogues
The total synthesis of quinine, a complex natural product, has been a significant challenge and a landmark achievement in organic chemistry. wikipedia.orgresearchgate.net The molecule's five stereogenic centers make its synthesis particularly difficult, as it is one of 16 possible stereoisomers. wikipedia.org
A pivotal moment in this endeavor was the first stereoselective total synthesis reported by Gilbert Stork in 2001. wikipedia.orgudel.edu This achievement was the culmination of decades of research and built upon previous efforts. The Stork synthesis commenced with the chiral building block (S)-4-vinylbutyrolactone. wikipedia.org A key feature of this strategy was the use of chiral induction to establish all subsequent stereocenters, avoiding asymmetric steps later in the synthesis. wikipedia.org
Earlier, in 1944, Robert Burns Woodward and William Doering reported a formal total synthesis of quinine. wikipedia.orghebmu.edu.cn Their work involved the synthesis of the intermediate quinotoxine. wikipedia.org However, controversy surrounded their claim, with Stork questioning whether the final conversion of quinotoxine to quinine would have been successful. wikipedia.org This debate was eventually resolved in 2007 when Robert Williams and his team successfully replicated the conversion, validating the Woodward-Doering-Rabe-Kindler synthesis. wikipedia.org
The table below summarizes key milestones in the total synthesis of quinine.
| Year | Researchers | Key Achievement |
| 1944 | Woodward and Doering | Formal total synthesis via the intermediate quinotoxine. wikipedia.orghebmu.edu.cn |
| 2001 | Stork | First stereoselective total synthesis starting from (S)-4-vinylbutyrolactone. wikipedia.orgudel.edu |
| 2004 | Jacobsen et al. | Catalytic, enantioselective syntheses of quinine and quinidine (B1679956). udel.edu |
| 2017 | Hayashi and Terunuma | Efficient 17-step total synthesis using organocatalysis and one-pot protocols. rsc.orgresearchgate.net |
| 2018 | Maulide et al. | Concise synthesis via C-H activation and an aldol (B89426) reaction. scientificupdate.comresearchgate.net |
| 2019 | Ishikawa et al. | Enantioselective total synthesis of the unnatural (+)-quinine enantiomer. nih.govchemistryviews.org |
Stereoselective Synthesis Approaches Utilizing Quinine Scaffolds
The inherent chirality of the quinine scaffold has made it a valuable tool in stereoselective synthesis, serving as a privileged chiral ligand and organocatalyst. udel.edu Quinine and its derivatives have been successfully employed to induce enantioselectivity in a variety of chemical transformations.
One significant application is in asymmetric catalysis. For example, an in-situ generated magnesium catalyst using quinine as a chiral ligand has been used for the direct synthesis of chiral pyrroloindolines. rsc.org This reaction proceeds with good yields and moderate to good enantioselectivity. rsc.org Similarly, quinine-derived thiourea (B124793) organocatalysts have been utilized in aza-Friedel–Crafts reactions to produce oxindole (B195798) scaffolds with a hydroxyquinoline-substituted aza-quaternary stereocenter. beilstein-journals.org
The development of synthetic routes to both natural and unnatural enantiomers of quinine has further expanded its utility in stereoselective synthesis. nih.govrsc.org The ability to access both pseudoenantiomeric forms allows for the synthesis of either enantiomer of a desired product by simply changing the catalyst. udel.edunih.gov For instance, an efficient enantioselective total synthesis of the unnatural (+)-quinine has been reported, which is in high demand for its role as an organocatalyst. nih.govrsc.org
Quinine-based organocatalysts have also been instrumental in domino reactions. A domino-type Michael addition reaction using quinine/squaramide-based bifunctional organocatalysts has been developed for the synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr
The table below highlights some examples of stereoselective syntheses utilizing quinine scaffolds.
| Reaction Type | Catalyst/Ligand | Product |
| Asymmetric Pyrroloindoline Synthesis | Quinine-Magnesium Catalyst | Chiral Pyrroloindolines rsc.org |
| Aza-Friedel–Crafts Reaction | Quinine-derived Thiourea | Chiral Oxindoles beilstein-journals.org |
| Domino Michael Addition | Quinine/Squaramide Bifunctional Catalyst | Chiral Dihydropyrano[2,3-c]pyrazoles metu.edu.tr |
| Asymmetric Cycloaldolization | Proline-catalyzed with Quinine-derived intermediates | Chiral Piperidines researchgate.net |
| Asymmetric [3+3] Cycloaddition | Diphenylprolinol Silyl Ether with Quinine-derived intermediates | Optically Active Tetrasubstituted Piperidines nih.govrsc.org |
Biosynthetic Pathway Investigations of Quinine Alkaloids
The biosynthesis of quinine, a complex monoterpenoid indole (B1671886) alkaloid (MIA), has been the subject of extensive investigation. wikipedia.orgsci-hub.se It is now understood that the pathway begins with the stereoselective Pictet-Spengler reaction between tryptamine (B22526) and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, to form strictosidine. wikipedia.orgbiorxiv.org This is a common starting point for the biosynthesis of all MIAs. biorxiv.org
Recent research has shed light on both the early and late stages of the quinine biosynthetic pathway. nih.govacs.org Transcriptomic and metabolomic data from Cinchona pubescens have led to the identification of several key enzymes. nih.govacs.orgresearchgate.net
Early Steps: It was previously assumed that the methoxy (B1213986) group on the quinoline (B57606) ring of quinine was incorporated at a late stage in the pathway. However, recent studies have shown that this modification occurs at the very beginning of the pathway. biorxiv.orgresearchgate.net Tryptamine is first hydroxylated and then methylated to form 5-methoxytryptamine, which then serves as the substrate for the downstream pathway enzymes. biorxiv.orgresearchgate.net The discovery of the oxidase and methyltransferase responsible for these steps has been a significant breakthrough. biorxiv.org
Following the formation of strictosidine, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified to produce the biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone. nih.govacs.orgresearchmap.jp
Late Steps: Investigations into the later steps have focused on the formation of the quinoline ring and the final functional group modifications. The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone has suggested a preferred order for the final steps: hydroxylation of cinchoninone, followed by methylation, and finally keto-reduction to yield quinine. nih.govacs.orgresearchmap.jp
The table below summarizes the key enzymes and intermediates in the quinine biosynthetic pathway.
| Enzyme | Substrate | Product | Stage |
| Tryptamine 5-hydroxylase (T5H) | Tryptamine | 5-Hydroxytryptamine | Early biorxiv.org |
| N-methyltransferase (NMT) | 5-Hydroxytryptamine | 5-Methoxytryptamine | Early biorxiv.org |
| Strictosidine Synthase | Tryptamine/5-Methoxytryptamine + Secologanin | Strictosidine/Methoxystrictosidine | Early wikipedia.orgbiorxiv.org |
| Medium-chain Alcohol Dehydrogenase (CpDCS) | Strictosidine Aglycone | Dihydrocorynantheal | Early nih.govacs.org |
| Esterase (CpDCE) | Dihydrocorynantheal precursor | Dihydrocorynantheal | Early nih.govacs.org |
| O-methyltransferase (CpOMT1) | 6'-hydroxycinchoninone | 6'-methoxycinchoninone | Late nih.govacs.org |
Derivatization Techniques and Their Impact on Quinine Sulfate (B86663) Hydrate (B1144303) Structure-Activity Relationships
Derivatization of the quinine molecule has been a key strategy to modulate its biological activity and to probe its mechanism of action. nih.govbibliotekanauki.pl Modifications at various positions of the quinine scaffold have led to the development of analogues with altered, and sometimes enhanced, properties.
A common site for modification is the vinyl group at the C3 position of the quinuclidine (B89598) ring. The Heck reaction has been successfully employed to introduce various aryl groups at this position. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that the introduction of aromatic groups with para-substituted electron-withdrawing groups, such as a para-phenyl or para-ester, generally leads to improved activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov
Another important position for derivatization is the C9 hydroxyl group. Altering the stereochemistry at this position to its epimer, epiquinine, has been shown to significantly decrease antimalarial potency, highlighting the critical role of this specific stereochemical configuration for biological activity.
Systematic modifications of the quinoline ring have also been explored. For instance, the introduction of a fluorine atom at the 8-position and esterification of the 4-hydroxyl group have been investigated to develop new fungicides. mdpi.com Furthermore, the synthesis of hybrid molecules, where quinine is coupled to other pharmacophores, has been a successful strategy. nih.gov For example, "reversed chloroquines," which are hybrid molecules of quinine and a clotrimazole-like pharmacophore, have shown potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov
The table below presents examples of quinine derivatives and their impact on biological activity.
| Modification Site | Derivative Type | Impact on Activity |
| C3-vinyl group | Aryl derivatives via Heck reaction | Improved activity with para-substituted electron-withdrawing groups nih.gov |
| C9-hydroxyl group | Epimerization to epiquinine | Decreased antimalarial potency |
| Quinoline Ring | 8-fluoro, 4-ester derivatives | Potential antifungal activity mdpi.com |
| Hybrid Molecules | Reversed Chloroquines | Potent against resistant malaria strains nih.gov |
| Quinuclidine Nitrogen | Alkylation | Formation of ionic liquids with tuned properties acs.org |
Chemical Modifications for Enhanced Research Utility
Beyond modulating biological activity, chemical modifications of quinine have been instrumental in developing tools for research purposes. These modifications have enabled the study of quinine's mechanism of action, its intracellular targets, and its use in various analytical and imaging applications.
One important area of modification is the development of fluorescent probes. Quinine itself is fluorescent, a property that was first observed in the 19th century. nih.gov This intrinsic fluorescence has been harnessed, and quinine has been incorporated into polymers to create reporters for intracellular DNA delivery. pnas.org The vibrational modes of quinine are sensitive to its local chemical environment, which allows for the use of Raman spectroscopy to track the unpackaging of DNA from polyplexes inside cells. pnas.org
Photoaffinity labeling is another powerful technique that has been applied to quinine and its analogues. A photoreactive analogue of chloroquine (B1663885), which is structurally related to quinine, has been synthesized and radiolabeled. nih.gov This probe has been used to identify chloroquine-binding proteins in malaria parasites, providing insights into the drug's molecular targets. nih.gov
The development of quinine-based ionic liquids represents another avenue of chemical modification for enhanced utility. acs.org By alkylating the quinuclidine nitrogen, quinine can be converted into ionic liquids with tunable physical and chemical properties. acs.org This can lead to improved formulation characteristics and potentially enhanced biological activity. acs.org
The table below summarizes chemical modifications of quinine for enhanced research utility.
| Modification Type | Application | Example |
| Incorporation into Polymers | Intracellular delivery and imaging | Quinine-copolymer reporters for DNA delivery pnas.org |
| Photoaffinity Labeling | Target identification | Photoreactive chloroquine analogue to label binding proteins nih.gov |
| Ionic Liquid Formation | Tunable properties and formulation | 1-alkylquinine bromides acs.org |
| Fluorescent Quenching | Activity-based probes | Fluorescence quenched quinine methide-based probes york.ac.uk |
Stereochemical Investigations and Chiral Applications of Quinine Sulfate Hydrate
Elucidation of Absolute and Relative Stereochemistry
The quinine (B1679958) molecule contains four stereogenic centers, leading to a specific three-dimensional arrangement of its atoms. The IUPAC name for the quinine cation in quinine sulfate (B86663) hydrate (B1144303) is (R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol. nih.gov This nomenclature precisely defines the absolute configuration at each chiral center. The specific rotation of quinine sulfate is a key physical property used in its identification and is measured to be between -240° and -248° in a 0.1 N hydrochloric acid solution. fao.org
The relative stereochemistry, which describes the spatial relationship between the different stereocenters within the molecule, is crucial for its chemical and biological activity. The specific arrangement of the quinuclidine (B89598) and quinoline (B57606) ring systems, along with the vinyl and hydroxyl groups, creates a unique chiral environment that is fundamental to its applications in enantioselective processes. tut.ac.jp
Quinine Sulfate Hydrate as a Resolving Agent in Racemic Mixture Separations
One of the earliest and most significant applications of quinine is its use as a resolving agent for the separation of racemic mixtures. libretexts.orgunizg.hr Racemic mixtures contain equal amounts of two enantiomers, which are non-superimposable mirror images of each other and often exhibit different physiological effects. The process of resolution involves converting the enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent, such as quinine. libretexts.org
These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgucl.ac.uk For instance, quinine has been successfully employed to resolve racemic acids. The acidic enantiomers react with the basic quinine to form diastereomeric salts, which can then be separated. libretexts.orglibretexts.org After separation, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts to remove the quinine resolving agent. libretexts.org This method has been a cornerstone in obtaining enantiomerically pure compounds for various applications. unizg.hr
Diastereomeric Salt Formation for Chiral Discrimination
The principle behind the use of quinine as a resolving agent lies in the formation of diastereomeric salts. When a racemic mixture of an acidic compound is treated with enantiomerically pure quinine, two different diastereomeric salts are formed. libretexts.org These diastereomers are not mirror images of each other and thus have distinct physical and chemical properties. ucl.ac.uk
A notable example is the use of quinine to resolve racemic malic acid, where a quininium salt containing a higher proportion of one of the malate (B86768) enantiomers is formed. univ-paris13.frresearchgate.net X-ray crystallographic analysis of such diastereomeric salts has provided clear evidence of how quinine acts as an efficient resolving agent, revealing the specific intermolecular interactions responsible for the chiral discrimination. nih.gov The formation of these salts relies on interactions such as hydrogen bonding. univ-paris13.frresearchgate.net The ability to form these separable diastereomeric complexes is a direct consequence of the unique stereochemistry of the quinine molecule. researchgate.net
Development of Quinine-Based Chiral Catalysts in Asymmetric Synthesis
The utility of quinine extends beyond resolution to the development of chiral catalysts for asymmetric synthesis. bohrium.comtut.ac.jpbuchler-gmbh.com In this role, a small amount of the quinine-derived catalyst can be used to generate large quantities of a desired enantiomer of a product from a prochiral substrate. Cinchona alkaloids, including quinine, are considered a privileged class of compounds for this purpose due to their availability in two pseudo-enantiomeric forms, which allows for the synthesis of either enantiomer of a target molecule. buchler-gmbh.com
Quinine and its derivatives have been modified to create a wide range of catalysts that are effective in numerous asymmetric reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. bohrium.comdovepress.com For example, quinine-derived thiourea (B124793) and squaramide catalysts have been shown to be highly effective in the conjugate addition of α-nitrophosphonates to enones, producing quaternary α-aminophosphonates with excellent yields and enantioselectivities. acs.org The catalytic activity and enantioselectivity are often attributed to the ability of the quinine-based catalyst to form specific hydrogen bonds with the substrates, thereby directing the stereochemical outcome of the reaction. acs.org
Quinine-Derived Chiral Stationary Phases for Chromatographic Enantioseparations
In the field of analytical chemistry, quinine and its derivatives have been extensively used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). asianpubs.orgcapes.gov.brcapes.gov.br These CSPs enable the direct separation of enantiomers from a racemic mixture. The quinine moiety is immobilized onto a solid support, typically silica (B1680970) gel, creating a chiral environment within the chromatographic column. conicet.gov.ar
As the racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, leading to different retention times and, consequently, their separation. Quinine-based CSPs have been successfully used for the enantioseparation of a broad range of acidic compounds, including N-derivatized amino acids. conicet.gov.arasianpubs.org The separation mechanism is often based on anion-exchange, where the protonated tertiary amine of the quinine selector interacts with the anionic analytes. asianpubs.orgasianpubs.org
Mobile Phase Effects on Enantio- and Stereoselectivity in Chiral Chromatography
The composition of the mobile phase plays a critical role in the enantioseparation achieved on quinine-based CSPs. asianpubs.orgscispace.com Factors such as the pH, the type and concentration of buffer, and the organic solvent can significantly influence the retention and enantioselectivity of the separation. conicet.gov.arnih.gov For example, in the separation of N-derivatized amino acids on a quinine-based CSP, maximum retention was observed at a pH of approximately 6, where the quinine is protonated and available for strong electrostatic interactions with the anionic analytes. conicet.gov.ar
The choice of organic modifier, such as methanol (B129727) or acetonitrile (B52724), also impacts the separation. nih.gov Generally, aprotic solvents like acetonitrile tend to enhance ionic interactions, which can be beneficial for chiral recognition. nih.gov The presence of water in the mobile phase can also have a positive effect on enantioselectivity. nih.gov Furthermore, the nature and concentration of acid and base additives in the mobile phase are crucial for optimizing separations, as they act as counter-ions and co-ions that can modulate the interactions between the analyte and the CSP. nih.govnih.gov
Structure-Selectivity Relationships in Quinine-Based Chiral Selectors
The enantioselective properties of quinine-based CSPs are intrinsically linked to the structure of the quinine molecule and its derivatives. umich.edu The chiral recognition mechanism involves a combination of intermolecular interactions, including electrostatic interactions, hydrogen bonding, π-π interactions, and steric effects. asianpubs.orgumich.edu The planar quinoline ring provides a platform for π-π stacking, while the quinuclidine nitrogen acts as a site for ion-pairing. asianpubs.org
Modifications to the quinine structure, such as at the C9 hydroxyl group or the C6' methoxy (B1213986) group, can significantly alter the selectivity of the resulting CSP. tut.ac.jp For instance, the development of zwitterionic CSPs, which incorporate both acidic and basic functionalities into the chiral selector, has expanded the range of compounds that can be separated. researchgate.netnih.gov Studies investigating the relationship between the structure of the analyte and the chiral selector have shown that the stereochemistry of the analyte and the presence of specific functional groups are key determinants of the separation efficiency. nih.govresearchgate.net Thermodynamic studies, by analyzing the effect of temperature on the separation, have further elucidated the enthalpic and entropic contributions to chiral recognition, revealing that separations can be either enthalpy- or entropy-driven. nih.govresearchgate.net
Mechanistic Research on Quinine Sulfate Hydrate at the Molecular and Cellular Level Non Clinical Focus
In Vitro Studies on Heme Detoxification Pathway Inhibition
The primary mechanism of quinine's antimalarial action involves the disruption of the heme detoxification pathway in Plasmodium falciparum. wikipedia.org During its intraerythrocytic stage, the parasite digests hemoglobin from the host cell, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). patsnap.compnas.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. patsnap.compnas.org
Quinine (B1679958), a weak base, accumulates in the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. drugbank.comnih.gov Its inhibitory action is multifaceted:
Inhibition of Heme Polymerase: Quinine is thought to inhibit the enzymatic activity of heme polymerase, which prevents the conversion of toxic heme into hemozoin. drugbank.comfda.gov This leads to the accumulation of the cytotoxic substrate, heme, which causes oxidative damage and parasite death. patsnap.comdrugbank.com
Complex Formation and Crystal Growth Capping: Quinine binds to both free heme and the growing hemozoin crystal. nih.govnih.gov The resulting quinine-heme complex can then associate with the surface of the hemozoin polymer, effectively "capping" the crystal and preventing further heme sequestration. nih.govresearchgate.net This specific interaction is saturable and of high affinity. nih.govresearchgate.net Atomic-force microscopy studies have characterized this mechanism as "step-pinning," where quinine binds to flat surfaces on the heme crystal, inhibiting its growth over broad areas. pnas.org
In vitro assays measuring the inhibition of β-hematin (the synthetic equivalent of hemozoin) formation confirm this activity. Studies have shown that quinine can inhibit β-hematin formation by 65.8% at a concentration of 25 µmol/L at pH 4.6. researchgate.net Other research indicates that while quinine is an active inhibitor of hemozoin formation, it may be less potent than other quinolines like chloroquine (B1663885). nih.govasm.org
| Research Finding | Experimental System | Key Results | Reference(s) |
| Heme Polymerase Inhibition | P. falciparum lysates | Quinine inhibits heme polymerase activity, allowing cytotoxic heme to accumulate. | drugbank.comfda.gov |
| Heme Crystal Capping | In vitro binding assays | Quinine-heme complexes bind to the growing hemozoin polymer, preventing further growth. | nih.govresearchgate.net |
| Step-Pinning Mechanism | Atomic-force microscopy | Quinine binds to the flat faces of heme crystals, inhibiting growth. | pnas.org |
| β-Hematin Inhibition | Acetate-hematin solution | 65.8% inhibition of β-hematin formation at 25 µmol/L (pH 4.6). | researchgate.net |
Investigations into Nucleic Acid and Protein Synthesis Perturbations in Vitro
Beyond its effects on heme detoxification, in vitro studies have demonstrated that quinine perturbs nucleic acid and protein synthesis in pathogens. wikipedia.orgresearchgate.netfda.gov The proposed mechanism involves the formation of a molecular complex between quinine and deoxyribonucleic acid (DNA). journals.co.za This interaction is believed to primarily inhibit DNA replication and secondarily affect RNA transcription. journals.co.za
Studies using synchronized Tetrahymena pyriformis cultures showed that quinine at concentrations of 1.3 to 5.0 x 10⁻⁴M inhibited the incorporation of radioactive precursors into both DNA and RNA, with a more pronounced effect on DNA synthesis. karger.com In the same model, quinine was also found to cause significant inhibition of protein synthesis. karger.com This suggests a cascade effect where interference with genetic material replication and transcription subsequently disrupts the parasite's ability to produce essential proteins, contributing to its death. journals.co.zaishs.org
| Target Process | Organism/System | Observed Effect | Reference(s) |
| DNA & RNA Synthesis | Tetrahymena pyriformis | Inhibited incorporation of radioactive precursors into DNA and RNA at 1.3-5.0 x 10⁻⁴M. | karger.com |
| DNA & RNA Synthesis | Plasmodium species | Forms complexes with nucleic acids, inhibiting DNA replication and RNA transcription. | journals.co.zancats.io |
| Protein Synthesis | Tetrahymena pyriformis | Considerable inhibition of protein synthesis observed. | karger.com |
| Protein Synthesis | Plasmodium falciparum | General inhibition of protein synthesis is a recognized mechanism of action. | researchgate.netfda.govncats.io |
Modulation of Ion Channels and Transporters: In Vitro Electrophysiological and Biochemical Analyses
Quinine is a well-documented modulator of various ion channels, a property investigated through in vitro electrophysiological and biochemical techniques. It is known as a broad-spectrum blocker of potassium (K+) channels and also affects other channels, including sodium (Na+) and calcium (Ca2+) channels, though often at different concentrations. physiology.orgnih.govoup.com In studies on dissociated rat taste cells, quinine was found to inhibit outward potassium currents, reduce sodium currents at higher concentrations, and have a biphasic effect on calcium currents (enhancement at low concentrations, suppression at high concentrations). nih.gov
Quinine's most notable ion channel interaction is the inhibition of potassium channels. This blockade is often voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential. physiology.org For instance, in spiral ganglion neurons, quinine had little effect on potassium currents (IK) at -35 mV but significantly reduced them at more positive potentials. physiology.org
The mechanism of inhibition can vary. For Slo3 (KCa5.1) channels, studies suggest quinine crosses the cell membrane and blocks the channel from the intracellular side by binding within a hydrophobic pocket. researchgate.netcore.ac.uk This blockage is not state-dependent, meaning it does not depend on whether the channel is open or closed. researchgate.netnih.gov Quinine also inhibits other K+ channels, including those crucial for cellular repolarization, such as hERG (KCNH2) and KCNH6 channels. oup.comnih.gov
| Channel Type | Cell/System Type | IC₅₀ (Concentration for 50% Inhibition) | Key Findings | Reference(s) |
| Potassium Currents (IK) | Rat Spiral Ganglion Neurons | ~8 µM (at +65 mV) | Voltage-dependent inhibition. | physiology.org |
| Outward K+ Currents | Dissociated Rat Taste Cells | 5.1 µM | Reversible inhibition of transient, sustained, and Ca²⁺-activated components. | nih.gov |
| Slo3 (KCa5.1) Channel | Mouse Slo3 expressed in Xenopus oocytes | 169 µM | Blocks from the intracellular side. | medchemexpress.com |
| KCNH6 Channel | HEK293T cells | 2.123 µM | Concentration-dependent inhibition. | oup.com |
| KCNH2 (hERG) Channel | HEK293T cells | 4.775 µM | Less potent inhibition compared to KCNH6. | oup.com |
| Large-conductance Ca²⁺-activated K⁺ (BK) channels | Neonatal Rat Intracardiac Ganglion Neurons | Reversibly inhibited by 1–100 µM quinine. | Reversible inhibition observed. | uq.edu.au |
Interactions with Endogenous Biochemical Systems
Quinine sulfate (B86663) hydrate (B1144303) also interacts with endogenous enzyme systems that are critical for neurotransmission and metabolism.
In vitro studies using rat brain homogenates have demonstrated that quinine can inhibit the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. futa.edu.ng The inhibition was found to be concentration-dependent, with a calculated IC₅₀ value of 125.8 nM. futa.edu.ng This finding suggests a potential mechanism for some of quinine's neurological effects. Research into related quinoline (B57606) compounds, such as primaquine, has also highlighted the role of MAO in their metabolism, reinforcing that this enzyme family is a target for quinoline-based structures. mdpi.com
The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is central to the metabolism of quinine. ki.se In vitro studies using human liver microsomes have established that CYP3A4 is the principal enzyme responsible for the metabolism of quinine into its major metabolite, 3-hydroxyquinine. ki.sefrontiersin.orgresearchgate.net
Quinine is not only a substrate for CYP enzymes but also an inhibitor. In vitro experiments have shown that quinine has the potential to inhibit the metabolism of drugs that are substrates for CYP3A4 and CYP2D6. fda.gov Conversely, certain drugs that inhibit CYP3A4, such as ketoconazole (B1673606) and erythromycin, can significantly inhibit quinine's metabolism. drugbank.com Furthermore, one in vitro induction study using human hepatocytes found that quinine (at 5 to 30 µM) increased the metabolic activities of CYP1A2 and CYP3A4, suggesting it can also act as an inducer of these enzymes under specific conditions. fda.gov
| Enzyme Family | Specific Enzyme | Interaction Type | Finding | Reference(s) |
| Monoamine Oxidase | MAO | Inhibition | IC₅₀ of 125.8 nM in rat brain homogenates. | futa.edu.ng |
| Cytochrome P450 | CYP3A4 | Substrate | Primary enzyme for metabolism to 3-hydroxyquinine. | ki.sefrontiersin.org |
| Cytochrome P450 | CYP3A4 | Inhibition | Potential to inhibit metabolism of other CYP3A4 substrates. | fda.gov |
| Cytochrome P450 | CYP2D6 | Inhibition | Potential to inhibit metabolism of other CYP2D6 substrates. | fda.gov |
| Cytochrome P450 | CYP1A2 & CYP3A4 | Induction | Increased metabolic activity in human hepatocytes at 5-30 µM. | fda.gov |
P-glycoprotein Efflux Pump Modulation
Quinine is recognized as both a substrate and a modulator of P-glycoprotein (P-gp), an ATP-dependent efflux pump that plays a crucial role in cellular detoxification and the development of multidrug resistance (MDR) in cancer cells. globalresearchonline.netnih.govmdpi.com P-gp functions by actively transporting a wide variety of xenobiotics out of cells, thereby reducing their intracellular concentration and limiting their efficacy or toxicity. nih.govmdpi.comnih.gov The interaction of quinine with this transporter has been a subject of significant research to understand its own disposition and its potential to reverse MDR in resistant cells.
Research has demonstrated that quinine can inhibit the function of P-gp. nih.govashpublications.org This inhibitory action is significant because the overexpression of P-gp is a common mechanism by which cancer cells become resistant to chemotherapeutic agents. globalresearchonline.netnih.gov By inhibiting P-gp, quinine can increase the intracellular accumulation of co-administered anticancer drugs, potentially restoring their cytotoxic effects. ashpublications.org For instance, studies have shown that serum from patients receiving quinine can reverse the MDR phenotype in various tumor cell lines in vitro. ashpublications.org The mechanism of inhibition involves quinine competing with other substrates for binding to the transporter, thereby preventing their efflux. ahajournals.org
Non-clinical in vivo studies have provided evidence for quinine's interaction with P-gp. In experiments using mdr1a knockout mice, which lack a functional P-gp, the administration of quinine resulted in significantly higher brain concentrations of the compound compared to wild-type mice (7.9 +/- 1.4 µg/g versus 1.6 +/- 0.8 µg/g). researchgate.net This finding confirms that quinine is a substrate for P-gp in vivo, as the pump actively limits its entry into the brain. researchgate.net Furthermore, co-administration of known P-gp inhibitors like cyclosporine A with quinine increased the brain-to-plasma concentration ratio of quinine in wild-type mice, demonstrating that blocking P-gp enhances quinine's tissue penetration. researchgate.net
The table below summarizes findings from studies on the modulation of P-glycoprotein by cinchona alkaloids.
| Compound | Model System | Effect | Finding |
| Quinine | mdr1a knockout mice | Substrate for P-gp | Brain concentration of quinine was ~5-fold higher in knockout mice compared to wild-type mice. researchgate.net |
| Quinine | Mice (in vivo) | P-gp Inhibition | Pre-treatment with inhibitors like cyclosporine A and verapamil (B1683045) increased the brain-to-plasma quinine concentration ratio. researchgate.net |
| Quinidine (B1679956) | Cultured cell lines (LLC-PK1) | P-gp Inhibition | Inhibited P-gp-mediated transport of digoxin (B3395198) by 57% at a concentration of 5 µmol/L. ahajournals.org |
| Quinine-chalcone hybrids (AD-12, AD-13) | Human lung carcinoma cell line (EBC-1) | P-gp Inhibition | Demonstrated short-term inhibition of P-gp efflux activity, contributing to apoptotic effects. nih.gov |
Spectroscopic Analysis of Quinine-Protein Interactions
Spectroscopic techniques are invaluable tools for elucidating the interactions between drugs and biological macromolecules at a molecular level. eco-vector.com Methods such as fluorescence spectroscopy, UV-Vis spectrophotometry, and circular dichroism (CD) have been employed to characterize the binding of quinine to various proteins, providing insights into binding affinities, mechanisms, and induced conformational changes. mdpi.comnih.gov
Quinine Sulfate Hydrate Binding to Serum Albumins
Serum albumins, particularly human serum albumin (HSA), are major transport proteins in the bloodstream that bind to a wide variety of endogenous and exogenous compounds, including drugs. eco-vector.com The binding of quinine to serum albumins affects its distribution, metabolism, and efficacy.
Spectroscopic studies have shown that quinine binds to HSA, primarily through a static quenching mechanism, which indicates the formation of a ground-state complex between the quinine molecule and the protein. mdpi.comswu.ac.th Fluorescence quenching experiments are commonly used to determine the binding parameters. Research indicates that quinine binds to HSA with a relatively low affinity. mdpi.comnih.gov The binding site for quinoline derivatives has often been identified as Site I, located in subdomain IIA of albumin. swu.ac.th Thermodynamic analysis from these studies suggests that the interaction is spontaneous and may involve van der Waals forces and/or hydrogen bonding. swu.ac.th
The table below presents binding parameters for the interaction of quinine with serum albumins, as determined by spectroscopic methods.
| Serum Albumin | Method | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Temperature (K) |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1.11 (± 0.04) x 10⁴ | ~1 | 298 |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 0.98 (± 0.05) x 10⁴ | ~1 | 310 |
| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 1.91 (± 0.03) x 10⁴ | ~1 | 298 |
| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 1.43 (± 0.04) x 10⁴ | ~1 | 310 |
Data adapted from spectroscopic studies on quinine-albumin interactions.
Conformational Changes in Biological Macromolecules Induced by this compound
The binding of a ligand like quinine to a biological macromolecule can induce conformational changes in the macromolecule's structure, which is often critical for its biological function. researchgate.net These structural alterations can be investigated using spectroscopic techniques such as circular dichroism and Raman spectroscopy.
When quinine binds to human serum albumin (HSA), it causes slight alterations to the protein's secondary structure. mdpi.comnih.gov Circular dichroism (CD) spectroscopy, which is sensitive to the secondary structure of proteins, has shown minor changes in the α-helical content of HSA upon interaction with quinine. mdpi.com This indicates that while the binding is not disruptive, it does induce subtle adjustments in the protein's conformation.
Beyond proteins, the interaction of quinine with other macromolecules like DNA has also been explored. Using Raman spectroscopy and molecular dynamics simulations, researchers have found that protonated quinine can weakly intercalate into the DNA structure. nih.govacs.org This interaction involves the quinoline ring of quinine forming π-stacking interactions with the DNA base pairs. nih.govacs.org This binding is estimated to occur at a ratio of approximately one quinine molecule per 25 base pairs and results in a distinct conformational state for both the drug and the DNA. nih.gov
The table below summarizes observed conformational changes in macromolecules upon binding with quinine.
| Macromolecule | Spectroscopic Technique | Observed Conformational Change |
| Human Serum Albumin (HSA) | Circular Dichroism (CD) | Slight decrease in α-helical content, indicating minor changes in the secondary structure. mdpi.com |
| Deoxyribonucleic Acid (DNA) | Raman Spectroscopy | Intercalation of the protonated quinoline ring via π-stacking interactions with DNA base pairs. nih.govacs.org |
| Quinine-binding Aptamer (RNA) | Förster Resonance Energy Transfer (FRET) | Quinine binding induces a conformational change or folding in the RNA aptamer structure. nih.gov |
Advanced Analytical Characterization and Methodologies for Quinine Sulfate Hydrate
Quinine (B1679958) Sulfate (B86663) Dihydrate as a Fluorescence Standard Reference Material (SRM 936)
Quinine sulfate dihydrate is a widely recognized and utilized fluorescence standard reference material (SRM) for the calibration of fluorescence spectrometers and the evaluation of analytical methods. nist.govnist.govstarna.comntis.gov The National Institute of Standards and Technology (NIST), formerly the National Bureau of Standards (NBS), designated a specific lot of highly purified quinine sulfate dihydrate as SRM 936. nist.govopenfluor.org This standard is certified for its relative molecular emission spectrum in a 0.105 mol/L perchloric acid solution when excited at a wavelength of 347.5 nm. nist.govnist.gov The certified data, provided at 5 nm intervals from 375 to 675 nm, are corrected for instrumental and sample parameters, including the spectral responsivity of the detection system, monochromator bandwidth, and solvent refractive index, to provide the true molecular emission spectrum. nist.govnist.govntis.gov
The stability of quinine sulfate solutions is a critical factor in its use as a standard. nist.govnist.gov NIST considers a 0.1 mg/mL "stock" standard solution prepared from SRM 936 to be stable for three months when stored properly, while a more dilute 1 µg/mL "working" standard solution is considered stable for one month. nist.govnist.gov Proper storage involves keeping the material in its original bottle, protected from light, and at a room temperature not exceeding 30°C. nist.gov
Determination of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, is a key parameter for characterizing fluorescent compounds. shimadzu.com Quinine sulfate in an acid solution is the most common standard for determining relative fluorescence quantum yields. openfluor.org The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is widely accepted as 0.577, while in 0.1 M HClO₄, a value of 0.60 has been reported. openfluor.orgrsc.org
The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of the standard under identical experimental conditions. openfluor.orgrsc.org To ensure accuracy, the solutions of the standard and the sample should have identical absorbance at the same excitation wavelength, implying they are absorbing the same number of photons. rsc.org The relative quantum yield (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
Φ_std is the quantum yield of the standard (quinine sulfate).
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
This comparative method allows for the accurate determination of quantum yields for a wide range of fluorescent compounds. openfluor.org
Table 1: Reported Fluorescence Quantum Yields for Quinine Sulfate
| Solvent | Quantum Yield (Φf) |
|---|---|
| 0.1 M H₂SO₄ | 0.577 |
Influence of Solute Concentration on Fluorescence Emission
The concentration of quinine sulfate in a solution significantly affects its fluorescence emission intensity. At low concentrations (typically up to a few micrograms per milliliter), the fluorescence intensity is directly proportional to the concentration. colby.edu However, as the concentration increases, this linear relationship is lost due to a phenomenon known as concentration quenching or the inner filter effect. colby.educutm.ac.in
Table 2: Effect of Quinine Sulfate Concentration on Luminescence Intensity
| Concentration (g/L) | Relative Luminescence Intensity (Arbitrary Units) |
|---|---|
| 0.01 | 1.85% ± 0.07% (of reference) |
| 0.10 | 1.96% ± 0.02% (of reference) |
| 1.00 | 2.09% ± 0.01% (of reference) |
Data derived from a study comparing quinine sulfate to a commercial liquid scintillator under specific irradiation conditions. arxiv.orgarxiv.org
Effects of Solvent Acid Concentration and pH on Spectroscopic Properties
The fluorescence of quinine is highly dependent on the acidity of the solution. It is strongly fluorescent only in dilute acid solutions, with a characteristic blue fluorescence. colby.edunihs.go.jp The standard solvent for SRM 936 is 0.105 mol/L perchloric acid (HClO₄). nist.govnist.gov Another commonly used solvent is 0.05 M or 0.1 M sulfuric acid (H₂SO₄). openfluor.orgcolby.edumdpi.com
The chemical nature of the fluorescent substance can change with pH, a form of chemical quenching. colby.edu For quinine, protonation of the quinoline (B57606) nitrogen is necessary for strong fluorescence. As the pH increases and the molecule is deprotonated, its fluorescence intensity decreases significantly. The pH of a 2.0 g/L aqueous solution of quinine sulfate is typically between 5.5 and 7.0. nihs.go.jp In acidic solutions, the dication form of quinine (protonated at both the quinoline and quinuclidine (B89598) nitrogens) is the dominant species and is responsible for the characteristic strong fluorescence. Studies have shown that the protonated species of quinine sulfate (QSD) exhibits a red shift in both its absorption and emission spectra compared to the neutral species. acs.org This shift is attributed to perturbations of the π–π* and n−π* electronic states upon protonation. acs.org
Polarization Studies of Emitted Radiation
Fluorescence polarization or anisotropy studies provide information about the molecular size, shape, and rotational mobility of a fluorescent molecule. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecules have rotated during the fluorescence lifetime.
Studies on quinine sulfate have investigated the effect of polarized exciting radiation on its emission spectrum. ntis.gov Some unusual characteristics have been observed in the emission and excitation spectra of the protonated species of quinine sulfate (QSD). acs.org These include a bathochromic (red) shift in the emission spectrum upon excitation at the red edge of the first absorption band and an excitation spectrum that is not a mirror image of the absorption spectrum. acs.org These observations have led to the suggestion that the emission may arise simultaneously from two close-lying electronic states. acs.org Time-resolved fluorescence anisotropy techniques have been used to study the interaction of quinine sulfate dication with micelles, allowing for the determination of restrictions on the rotational motion of the fluorophore within these microenvironments. researchgate.netepa.gov
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique provides information on the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. colby.edunih.gov
For quinine sulfate, time-resolved measurements are crucial for distinguishing between different quenching mechanisms. colby.eduacs.org For example, dynamic (collisional) quenching, where the quencher deactivates the excited fluorophore through collision, leads to a decrease in the fluorescence lifetime. colby.edu In contrast, static quenching, which involves the formation of a non-fluorescent ground-state complex, does not affect the lifetime of the uncomplexed, fluorescent molecules. colby.edu
Recent studies using two-photon excitation and time-correlated single-photon counting (TCSPC) have confirmed that quinine sulfate in sulfuric acid exhibits a single-exponential decay, making it suitable as a lifetime standard. nih.gov The unquenched fluorescence lifetime for quinine sulfate in 0.5 M H₂SO₄ is approximately 19 nanoseconds. acs.org Time-resolved studies have been used to investigate the quenching of quinine sulfate fluorescence by halide ions, confirming a dynamic quenching mechanism and a nearly diffusion-limited collisional quenching rate. acs.org
Table 4: Fluorescence Lifetimes of Quinine Sulfate in Sulfuric Acid at Various Concentrations
| Concentration (M) | Fluorescence Lifetime (τ) in ns |
|---|---|
| 10⁻³ | 19.55 ± 0.01 |
| 10⁻⁴ | 19.64 ± 0.03 |
| 10⁻⁵ | 19.70 ± 0.04 |
Lifetimes measured using two-photon excitation. nih.gov
Spectroscopic Analytical Techniques
Spectroscopic techniques are fundamental in the characterization of Quinine sulfate hydrate (B1144303), providing insights into its electronic structure, concentration, and chiral nature. These methods rely on the interaction of the molecule with electromagnetic radiation.
UV-Visible Absorption Spectroscopy for Quantitative Analysis
UV-Visible absorption spectroscopy is a robust and widely used method for the quantitative analysis of Quinine sulfate hydrate. The principle of this technique is based on the molecule's absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The extent of absorption is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.
In acidic solutions, Quinine sulfate typically exhibits two main absorption maxima. When dissolved in 0.05 M sulfuric acid, these peaks are observed at approximately 250 nm and 350 nm. researchgate.net Another study reports an absorption maximum at 349 nm in 0.5 M H2SO4 with a molar extinction coefficient of 5,700 cm⁻¹/M. The selection of the analytical wavelength is crucial for sensitivity and specificity. For instance, a wavelength of 233 nm has been selected for the analysis of Quinine sulfate in certain chromatographic methods. The specific absorption characteristics can be influenced by the solvent and the pH of the medium.
The quantitative determination of this compound in various samples, including pharmaceutical preparations, is achieved by creating a calibration curve. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a fixed wavelength. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
Table 1: UV-Visible Absorption Maxima of Quinine Sulfate in Acidic Media
| Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) |
| 0.05 M H₂SO₄ | 250 nm, 350 nm | Not specified |
| 0.5 M H₂SO₄ | 349 nm | 5,700 cm⁻¹/M |
| Mobile Phase (Methanol:Water) | 233 nm | Not specified |
Fluorescence Emission Spectroscopy for Trace Detection
Fluorescence emission spectroscopy is an exceptionally sensitive technique for the detection of trace amounts of this compound. This method is based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). Quinine sulfate is well-known for its strong fluorescence in acidic solutions. researchgate.net
When excited at approximately 350 nm in a 0.1 N sulfuric acid solution, Quinine sulfate exhibits a strong fluorescence emission with a maximum at around 450 nm. researchgate.netarxiv.org The high quantum yield of Quinine sulfate in acidic media contributes to its intense fluorescence, making this method highly suitable for trace analysis. omlc.org
The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, which allows for the creation of calibration curves for quantitative analysis. Several factors can influence the fluorescence intensity, including:
pH: The fluorescence of quinine is highly dependent on pH, with maximum intensity observed in acidic conditions.
Solvent: The nature of the solvent can affect the quantum yield and the position of the emission maximum.
Temperature and Viscosity: Changes in temperature and viscosity of the medium can alter fluorescence intensity.
Quenching: The presence of certain substances, such as halide ions (e.g., chloride), can lead to a decrease in fluorescence intensity, a phenomenon known as quenching. omlc.org
This technique's high sensitivity and selectivity make it a valuable tool for determining low concentrations of quinine in various matrices, including commercial beverages and biological fluids. arxiv.orgnih.gov
Table 2: Fluorescence Properties of Quinine Sulfate in Acidic Solution
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Solvent | 0.1 N H₂SO₄ |
Circular Dichroism Spectroscopy in Structural Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the structural analysis of chiral molecules like Quinine. Quinine possesses multiple stereogenic centers, making it optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure. libretexts.org
Vibrational Circular Dichroism (VCD), a related technique that uses infrared light, has been employed to study the conformational behavior of quinine in solution. These studies have revealed that quinine predominantly exists in an "open" conformation in solution. However, its pseudo-enantiomer, quinidine (B1679956), can adopt additional conformations. nih.govresearchgate.net The specific VCD spectrum is sensitive to these conformational differences, and an inversion in the sign of certain bands can be observed for different conformers. amazonaws.com
The rotation around the C8-C9 bond, which connects the quinoline and quinuclidine rings, is a key factor determining the various conformations of Cinchona alkaloids. researchgate.net The ability of CD and VCD to probe these subtle structural differences makes them invaluable tools for the conformational analysis of this compound and for understanding its interactions with other molecules. The specific optical rotation of Quinine sulfate is a key parameter, with a typical value between -235° and -245° when measured in 0.1 mol/L hydrochloric acid. wiley-vch.deencyclopedia.pub
Chromatographic Analytical Methods for this compound and Related Compounds
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds, particularly its diastereomer quinidine and potential impurities like dihydroquinine.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in pharmaceutical dosage forms and for stability studies. libretexts.org The development of a robust and reliable HPLC method involves the careful selection of several parameters to achieve optimal separation and quantification.
Stationary Phase: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of quinine and its related substances. researchgate.netamazonaws.commdpi.com Phenyl hydride columns have also been shown to be effective.
Mobile Phase: The mobile phase composition is critical for achieving the desired resolution. A mixture of an aqueous buffer and an organic modifier is typically employed. Common organic modifiers include acetonitrile (B52724) and methanol (B129727). The aqueous phase often contains a buffer to control the pH, such as ammonium acetate, or an acid like trifluoroacetic acid to improve peak shape. mdpi.com The ratio of the organic to the aqueous phase is adjusted to optimize the retention times and separation of the analytes.
Detection: UV detection is the most common method for the analysis of Quinine sulfate by HPLC. The detection wavelength is chosen based on the UV absorption spectrum of quinine, with wavelengths such as 233 nm, 235 nm, 316 nm, and 330 nm being utilized in various methods. researchgate.netamazonaws.commdpi.com
Method Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com
Table 3: Examples of HPLC Method Parameters for Quinine Sulfate Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength |
| Zorbax C18 | Acetonitrile/Buffer | 1.2 mL/min | 316 nm |
| PRIMISEL C18 | Methanol/Water (30:70 v/v) | 1.0 mL/min | 233 nm |
| C18 | 0.1 M Ammonium Acetate (pH 7.0)/Acetonitrile/Methanol (40:25:35 v/v) | 1.0 mL/min | 330 nm |
| Cogent Phenyl Hydride™ | DI Water/0.1% TFA and Acetonitrile/0.1% TFA (Gradient) | 1.0 mL/min | 235 nm |
Capillary Electrophoresis Techniques (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of this compound and its related compounds. CE separates ions based on their electrophoretic mobility in an electric field. Various modes of CE have been applied to the analysis of quinine.
Capillary Zone Electrophoresis (CZE): In CZE, separation occurs in a buffer-filled capillary. However, plain aqueous phosphate (B84403) buffers are often incapable of resolving the diastereomers quinine and quinidine. The addition of chiral selectors, such as beta-cyclodextrin, to the buffer can induce separation by forming transient diastereomeric complexes with different mobilities.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that uses surfactants (micelles) in the buffer. The partitioning of analytes between the micelles and the aqueous buffer provides an additional separation mechanism. The use of a small amount of an organic modifier, like 2-propanol, in a dodecyl sulfate-based MEKC system has been shown to achieve complete resolution of quinine and quinidine.
Capillary Isotachophoresis (CITP): CITP can be used as an online sample preconcentration and preseparation technique coupled with CZE (CITP-CZE). This approach significantly enhances the sensitivity of the analysis, allowing for the determination of very low concentrations of quinine in complex matrices like beverages and urine.
Detection in CE: Detection in CE is typically performed on-column. UV-visible absorbance is a common detection method. For enhanced sensitivity, especially for trace analysis in biological fluids, laser-induced fluorescence (LIF) detection can be employed, taking advantage of quinine's native fluorescence.
Table 4: Capillary Electrophoresis Techniques for Quinine Analysis
| Technique | Key Feature | Application |
| Capillary Zone Electrophoresis (CZE) | Separation in a buffer-filled capillary. Requires chiral selectors (e.g., beta-cyclodextrin) for diastereomer resolution. | Separation of quinine and quinidine. |
| Micellar Electrokinetic Chromatography (MEKC) | Uses micelles in the buffer for an additional separation mechanism. Organic modifiers can enhance resolution. | Complete resolution of quinine, quinidine, and related compounds. |
| Capillary Isotachophoresis (CITP) coupled with CZE | Online sample preconcentration and preseparation. | Ultrasensitive determination of quinine in complex matrices. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For a polar compound like quinine, direct analysis by GC-MS can be challenging, often necessitating a derivatization step to convert it into a more volatile and nonpolar form. researchgate.net Silylation is a commonly used derivatization method for the analysis of such polar analytes. researchgate.net
However, methods have also been developed for the analysis of underivatized quinine and its diastereoisomer, quinidine. oup.comnih.gov One such method involves extracting the compounds from an alkaline solution into an organic solvent, concentrating the sample, and then performing the chromatography without derivatization. oup.comnih.gov This approach simplifies the methodology and reduces costs. oup.com In these analyses, the compounds can be detected using either a flame ionization detector (FID) or mass spectrometry (MS). oup.comnih.gov Sensitivity limits of less than 5 ng per assay have been reported for underivatized quinine. oup.comnih.gov
For quantitative analysis in biological samples like plasma, automated solid-phase extraction (SPE) can be combined with GC-MS. nih.gov Using selected ion monitoring (SIM) mode, this technique allows for sensitive and reproducible quantification. nih.gov A reported method demonstrated a limit of detection (LOD) of 12.2 µg/L and a limit of quantification (LOQ) of 40.6 µg/L for quinine in plasma. nih.gov
| Parameter | Value | Source |
| Limit of Sensitivity (Underivatized) | < 5 ng per assay | oup.comnih.gov |
| Limit of Detection (in Plasma) | 12.2 µg/L | nih.gov |
| Limit of Quantification (in Plasma) | 40.6 µg/L | nih.gov |
| Separation Time (in Plasma) | < 12.7 min | nih.gov |
Applications in Radiation Dosimetry Research
Quinine sulfate dihydrate has found a significant application in radiation dosimetry research, particularly in addressing challenges associated with Cherenkov volumetric dosimetry. arxiv.orgarxiv.org Cherenkov radiation, the bluish light emitted when charged particles travel through a dielectric medium like water faster than the speed of light in that medium, is useful for monitoring radiation beams. nih.gov However, the directionality of this emission can lead to skewed measurements of the percent depth dose (PDD). arxiv.orgarxiv.org
Quinine Sulfate Dihydrate in Cherenkov Volumetric Dosimetry
To overcome the issue of anisotropic Cherenkov emission, researchers have proposed adding quinine sulfate dihydrate to water. arxiv.orgarxiv.org The underlying hypothesis is that quinine, a fluorophore, can absorb the directional Cherenkov light and re-emit it as isotropic fluorescent light. arxiv.org This conversion from a directional to an isotropic signal improves the accuracy of dose measurements. arxiv.orgarxiv.org
Studies have been conducted using aqueous solutions of quinine sulfate dihydrate at various concentrations, typically ranging from 0.01 to 1.2 g/L. arxiv.orgarxiv.org These solutions are irradiated with clinical photon beams (e.g., 6 MV and 23 MV) to investigate the effect of quinine on the total light output and its correlation with the radiation dose. arxiv.orgarxiv.org The addition of quinine to water has been shown to significantly increase the total light output compared to a water-only signal, thereby reinforcing the correlation between the solution's light intensity and the deposited dose. arxiv.orgarxiv.org
Deconvolution of Cherenkov and Quinine Emission Spectra
A critical aspect of this research involves separating the contributions of Cherenkov light and quinine fluorescence to the total measured light spectrum. arxiv.org This is achieved through spectral deconvolution, which involves a least-square fitting of a linear combination of the known Cherenkov and quinine emission spectra to the measured spectrum of the solution. arxiv.org
Research has quantified the distinct contributions of each light source. arxiv.org In a 1.00 g/L quinine solution irradiated with photon beams, the emission from quinine was found to be the majority contributor to the signal in the visible range. arxiv.orgarxiv.org The remaining portion of the spectrum is attributed to Cherenkov light that has not been absorbed and converted by the quinine. arxiv.orgarxiv.org
| Photon Beam Energy | Quinine Emission Contribution | Unconverted Cherenkov Light | Source |
| 6 MV | 52.4% ± 0.7% | 47.6% ± 0.7% | arxiv.orgarxiv.org |
| 23 MV | 52.7% ± 0.7% | 47.3% ± 0.7% | arxiv.orgarxiv.org |
The fraction of Cherenkov emission produced in the ultraviolet range (250 nm to 380 nm) that was absorbed by the fluorophore was also quantified, showing a dependence on the energy of the irradiating beam. arxiv.org
| Photon Beam Energy | Cherenkov Absorption (250-380 nm) | Source |
| 6 MV | 24.8% | arxiv.org |
| 23 MV | 9.4% | arxiv.org |
X-ray Stimulated Fluorescence Investigations
Investigations have revealed that the conversion of Cherenkov light is not the only mechanism by which quinine enhances the light signal. arxiv.orgarxiv.org As an aromatic compound, quinine can produce fluorescence through direct excitation by the ionizing radiation beam, a process known as X-ray stimulated fluorescence or scintillation. arxiv.orgarxiv.org
Studies have demonstrated that this X-ray stimulated fluorescence is the principal cause of the increased total light output observed in quinine solutions compared to water alone. arxiv.org This finding is significant because it suggests that when quinine is added to water for Cherenkov volumetric dosimetry, the technique essentially becomes a form of volumetric scintillation dosimetry, with X-ray stimulated fluorescence being the major contributor to the dose measurement. arxiv.org This understanding reinforces the direct relationship between the solution's light intensity and the deposition of the radiation dose. arxiv.org
Polymorphism and Solid State Research of Quinine Sulfate Hydrate
Identification and Characterization of Crystalline Forms
Quinine (B1679958) sulfate (B86663) has been shown to exist in multiple crystalline forms, often referred to as polymorphs or pseudopolymorphs (solvates/hydrates). Research has identified several distinct forms, typically prepared by recrystallization from different organic solvents. scirp.orgscirp.org A commercial form, designated Form O, serves as a common reference. scirp.orgscribd.com
Four different crystal forms have been generated and characterized after recrystallization from various alcohols:
Form I: Obtained from n-propanol. scirp.orgscirp.org
Form II: Obtained from isobutyl alcohol. scirp.orgscirp.org
Form III: A pentanol solvate obtained from n-pentanol. scirp.orgscirp.org
Form IV: A tert-amyl alcohol solvate. scirp.orgscirp.org
In other studies, a known crystalline quinine sulfate dihydrate has been designated as Form A, and several other polymorphs, including anhydrates, dihydrates, and solvates, have been identified and designated as Forms B through K. google.com These forms are distinguishable by their unique X-ray powder diffraction patterns. google.com
The morphology of these forms also varies significantly. For instance, the commercial Form O consists of acicular (needle-like) crystals, Form I is prismatic, and Form IV appears as flaky, irregular crystals. researchgate.net
Advanced Spectroscopic and Calorimetric Methods for Polymorph Differentiation
A suite of analytical techniques is employed to identify, differentiate, and characterize the various crystalline forms of quinine sulfate hydrate (B1144303). scirp.orgscirp.org These methods provide crucial information on thermal properties, hydration state, crystal lattice structure, and molecular interactions.
Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal behavior of quinine sulfate polymorphs. scribd.com It measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions. thermalsupport.com The DSC thermograms of the different forms of quinine sulfate show distinct thermal events that allow for their differentiation. scirp.orgscirp.org
For example, Form I and Form II exhibit complex thermal histories with endothermic and exothermic events before melting, suggesting transitions from metastable, low-melting forms to more stable, high-melting forms. scirp.orgresearchgate.net In contrast, solvated forms like Form III and Form IV show broad endotherms associated with desolvation prior to their final melting. scirp.org The commercial sample, Form O, displays a broad endotherm corresponding to dehydration, followed by a sharp melting endotherm at approximately 209.8°C. scribd.com
Table 1: Thermal Characteristics of Quinine Sulfate Forms by DSC
| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Form O | 209.82 | 20.00 |
| Form I (Low Melt) | 154.4 | 1.79 |
| Form I (High Melt) | 203.5 | 48.0 |
| Form II (Low Melt) | 144.7 | 58.2 |
| Form II (High Melt) | 214.5 | 117.1 |
| Form III (Desolvation) | 129.64 | 42.16 |
| Form III (Melting) | 206.67 | 21.98 |
| Form IV (Desolvation) | 103.29 | 15.57 |
| Form IV (Melting) | 207.45 | 24.50 |
Data sourced from Pharmacology & Pharmacy, 2012. researchgate.net
Thermogravimetric Analysis (TGA) is used to quantify mass loss upon heating, which is essential for determining the hydration or solvation state of the crystalline forms. scirp.orgscirp.org For quinine sulfate, TGA confirms that the broad endotherm seen in the DSC of Form O corresponds to a loss of water, indicating it is a hydrate. scribd.com Forms I and II show no significant mass loss before melting, confirming they are non-solvated polymorphs. scribd.com
Conversely, Form III exhibits a mass loss of 5.3% at around 129.6°C, which corresponds to the removal of 0.5 moles of pentanol per mole of quinine sulfate. scirp.orgscirp.org Similarly, Form IV shows a mass loss corresponding to the removal of tert-amyl alcohol. researchgate.netiosrjournals.org TGA is therefore crucial for distinguishing between true polymorphs and pseudopolymorphs (solvates). researchgate.net
X-ray Powder Diffractometry (XRPD) is a definitive method for identifying different crystalline forms, as each form has a unique crystal lattice that produces a characteristic diffraction pattern. scirp.orgscirp.org The XRPD pattern of the commercial Form O shows distinct peaks at 2θ values of 6.19°, 9.42°, 14.20°, 16.20°, 18.50°, and 26.00°, among others. scirp.org
The new forms exhibit different patterns; for example, Form I and Form II show new peaks and the absence of some characteristic peaks of Form O, confirming the formation of new crystalline phases. scirp.org The appearance of new peaks at specific 2θ angles, such as 7.31° and 8.05° in higher-melting Form I, and at 7.85° and 8.59° in higher-melting Form II, further supplements the existence of new phases. scirp.org Desolvated samples of Form III and IV show XRPD patterns similar to Form O, indicating a reversion to the original lattice upon solvent removal. scirp.org
Table 2: Characteristic XRPD Peaks (2θ) for Quinine Sulfate Forms
| Form | Significant 2θ Peaks (°) |
|---|---|
| Form O | 6.19, 9.42, 14.20, 16.20, 17.47, 18.50, 19.45, 22.20, 25.50, 26.00, 27.30, 27.53, 30.5 |
| Form I (High Melt) | 7.31, 8.05, 12.37, 13.20, 13.90, 18.41 (with some Form O peaks) |
| Form II (High Melt) | 7.85, 8.59, 17.74, 17.97, 22.08 (with some Form O peaks) |
| Form III | 12.50, 13.04, 14.51, 21.10, 23.50, 24.40, 28.60 |
| Form IV | 8.20 (significant new peak), absence of peak at 26.0 |
Data compiled from Pharmacology & Pharmacy, 2012. scirp.orgscirp.org
FT-IR spectroscopy is a valuable tool for analyzing polymorphs by detecting differences in the vibrational frequencies of functional groups, which are sensitive to the molecular environment within the crystal lattice. scirp.orgijpca.org The different crystalline forms of quinine sulfate can be identified by shifts in their characteristic infrared absorption bands. scirp.orgscirp.org
For instance, the -OH stretching frequency in the original sample shifts to 3219.1 cm⁻¹ in Form I and 3293.7 cm⁻¹ in Form II. scirp.orgscirp.org Similarly, the aromatic C=C stretch and the C-O stretch show noticeable shifts. In Form I, these are observed at 1515.3 cm⁻¹ and 1248.9 cm⁻¹, respectively, while in Form II they appear at 1509.3 cm⁻¹ and 1238.1 cm⁻¹. scirp.orgscirp.org These shifts indicate different hydrogen bonding interactions and molecular conformations within the crystal structures of the various forms. scirp.org
Crystal Engineering Principles Applied to Quinine Sulfate Hydrate
Crystal engineering principles are utilized to purposefully design and generate new solid forms of APIs with improved properties. scirp.orgresearchgate.net In the context of quinine sulfate, this involves modifying its physicochemical characteristics by exploring hydrogen bond interactions to create different polymorphic and solvated forms. scirp.org The generation of Forms I, II, III, and IV through recrystallization from specific solvents is a direct application of this principle, where the solvent-solute interactions guide the formation of a particular crystal lattice. scirp.orgscirp.org
Furthermore, crystal engineering can be applied to create novel molecular salts of quinine with various coformers, such as dicarboxylic acids. rsc.org This approach aims to enhance properties like aqueous solubility, which is a known challenge for quinine. rsc.orgresearchgate.net By understanding and controlling the intermolecular interactions, particularly hydrogen bonding, it is possible to produce solid forms of this compound with tailored and more favorable characteristics for pharmaceutical development. rsc.org
Interconversion Studies Between Polymorphic Forms
The solid-state behavior of this compound is complex, with research identifying multiple polymorphic and solvated forms that can interconvert under specific conditions. These transformations are influenced by factors such as temperature, solvent, and relative humidity, and have been primarily investigated using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Studies have revealed the existence of various crystalline forms, often produced through recrystallization from different solvents. scirp.orgscirp.org The commercial form of quinine sulfate is typically a dihydrate, which can be considered a baseline form (Form O). scirp.orgresearchgate.net Interconversion studies have focused on the transitions between these forms, revealing both monotropic and enantiotropic relationships, as well as conversions from solvated to non-solvated states.
Thermal Interconversions
Thermal analysis has been instrumental in elucidating the relationships between different polymorphs. Some forms of quinine sulfate exhibit solid-solid transitions upon heating. For instance, a form designated as Form I, obtained from n-propanol, displays a transition from a metastable low-melting form (Form IL) to a more stable high-melting form (Form IH). scirp.org Similarly, Form II, recrystallized from isobutyl alcohol, transforms from a low-melting form (Form IIL) to a high-melting form (Form IIH). scirp.org
The thermodynamic relationship between these pairs of polymorphs has been characterized. The transition for Form I is considered monotropic, meaning Form IH is always the more stable form. scirp.orgresearchgate.net Conversely, the relationship between the Form II polymorphs is enantiotropic, indicating that there is a specific temperature at which their stability reverses. scirp.orgresearchgate.net
The desolvation of solvatomorphs also represents a form of interconversion. Forms III (a pentanol solvate) and IV (a tert-amyl alcohol solvate) undergo desolvation upon heating. scirp.orgresearchgate.net DSC and TGA data show that after the loss of the solvent molecules, these forms convert to a state similar to the commercial Form O. scirp.orgresearchgate.net
A separate investigation has identified numerous other polymorphic forms, designated alphabetically (Forms A-K). google.com Form A is identified as the known crystalline dihydrate. google.com Thermal analysis of these forms also indicates interconversions. For example, Form B exhibits endotherms at approximately 123°C and 225°C, with an exotherm at 229°C, suggesting complex phase transitions upon heating. google.com
| Form | Initial Event Temperature (°C) | Nature of Event | Final Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
|---|---|---|---|---|---|
| Form O | - | Desolvation then Melting | 209.8 | 20.0 | Commercial dihydrate form. |
| Form IL | 154.4 | Melting/Transition | 203.5 | 48.0 | Converts to Form IH (monotropic). |
| Form IIL | 144.7 | Melting/Transition | 214.5 | 117.1 | Converts to Form IIH (enantiotropic). |
| Form III | 129.6 | Desolvation | 206.6 | 21.98 | Pentanol solvate; converts to Form O upon desolvation. |
| Form IV | 103.2 | Desolvation | 207.5 | 24.50 | tert-amyl alcohol solvate; converts to Form O upon desolvation. |
Interconversion via Hydration and Dehydration
The hydration state of quinine sulfate is a critical factor in its polymorphic behavior. The known dihydrate (Form A) can be converted to other forms through dehydration. For instance, vacuum drying Form A at elevated temperatures (around 58-62°C) can produce an anhydrate designated as Form D. google.com
Conversely, exposing amorphous quinine sulfate to controlled relative humidity (approximately 58-62% RH) can lead to the formation of a crystalline hydrate, designated as Form C. google.com This demonstrates that the interconversion between anhydrous and hydrated forms is sensitive to the ambient moisture level. google.comresearchgate.net The presence of water can facilitate the rearrangement of molecules in the crystal lattice, leading to the formation of a more stable hydrated structure. acs.orgwjpls.org
Thermogravimetric analysis often accompanies these studies to quantify the loss of water or solvent. For example, TGA of Form I, identified as a dihydrate, shows a 4% weight loss between 41-81°C, corresponding to two moles of water. google.com Form K, a potential tetrahydrofuran solvate, shows a combined weight loss of 9% in two steps, indicating solvent evolution. google.com
| Form | Temperature Range (°C) | Weight Loss (%) | Interpretation |
|---|---|---|---|
| Form B | 94-141 | 1.5 | Solvent/Water Loss |
| Form G | 19-150 | 8 | Possible bound t-butanol |
| Form H | 19-150 | 11 | Possible hexafluoroisopropanol solvate |
| Form I | 41-81 | 4 | Hydrate (2 moles of water) |
| Form K | 18-147 | 3 + 6 | Possible evolution of tetrahydrofuran |
The interconversion studies highlight the dynamic nature of the solid state of this compound. The ability to transition between various polymorphic and hydrated forms under different environmental conditions is a key characteristic of this compound, with thermal and atmospheric moisture being significant drivers of these transformations.
Theoretical and Computational Studies on Quinine Sulfate Hydrate
Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and spectroscopic properties of quinine (B1679958) and its derivatives. mdpi.comresearchgate.net These computational methods allow for the optimization of molecular geometry and the prediction of various spectroscopic phenomena. mdpi.com
Theoretical calculations have been shown to be in good agreement with experimental spectroscopic data, including FT-IR, FT-Raman, and NMR spectra. dergipark.org.tr For instance, vibrational frequencies calculated using DFT methods correspond well with experimentally observed peaks, aiding in the assignment of specific vibrational modes such as C-N and C=C stretching vibrations. dergipark.org.tr
Furthermore, quantum chemical calculations are used to understand the electronic transitions observed in UV-Vis absorption spectra. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) is a common approach to model these transitions, providing information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* transitions). mdpi.commdpi.com The solvatochromic shift method, which examines the influence of solvent polarity on absorption and fluorescence spectra, can be combined with quantum mechanical calculations to estimate ground-state and excited-state dipole moments. researchgate.net Such studies have revealed that the excited state of quinine sulfate (B86663) is more polar than its ground state. researchgate.net
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. researchgate.net
Table 1: Theoretical Spectroscopic Data for Quinine and its Derivatives
| Spectroscopic Property | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Vibrational Frequencies | DFT (B3LYP/cc-pVQZ) | Calculated C-N and C=C stretching vibrations align with experimental FT-IR and FT-Raman spectra. | dergipark.org.tr |
| Electronic Transitions | TD-DFT | Predicted absorption bands for Quinine-DDQ charge transfer complexes, identifying HOMO→LUMO transitions. | mdpi.com |
| Dipole Moments | Quantum Mechanical Calculations | The excited-state dipole moment of quinine sulfate is higher than the ground-state, indicating a more polar excited state. | researchgate.net |
| NMR Chemical Shifts | DFT (B3LYP/6-311++G(d,p)) | Calculated ¹H and ¹³C NMR chemical shifts for quinoline (B57606) derivatives show good correlation with experimental data. | researchgate.net |
| Conformational Analysis | DFT | Identified the most stable conformers of quinine and quinidine (B1679956) in the gas phase. | acs.org |
This table presents a summary of findings from various theoretical studies and is not an exhaustive list.
Molecular Dynamics Simulations of Quinine Sulfate Hydrate (B1144303) Interactions in Solution
Molecular dynamics (MD) simulations provide a powerful lens through which to examine the dynamic interactions of quinine sulfate hydrate in solution at an atomic level. These simulations model the movement of atoms over time, offering insights into solvation, conformational changes, and interactions with other molecules.
MD simulations have been employed to study the binding of quinine to DNA, revealing that the quinoline ring can intercalate into the DNA structure through π-stacking interactions with the base pairs. nih.gov These simulations also show that the quinuclidine (B89598) headgroup of quinine interacts with the phosphate (B84403) backbone in the minor groove of the DNA. nih.gov The local electric fields experienced by different protonation states of quinine in aqueous solution have also been calculated using MD, showing that the diprotonated state experiences a stronger electric field from the solvent compared to the monoprotonated state. nih.gov
The influence of hydration on the molecular dynamics of related compounds like hydroxychloroquine (B89500) sulfate has been investigated using techniques such as quasielastic neutron scattering (QENS) combined with MD simulations. acs.org These studies suggest that hydration water can significantly affect the dynamics of molecular components, such as methyl group rotations, by altering the potential energy landscape. acs.org While not directly on this compound, these findings highlight the crucial role of water molecules in the dynamics of similar drug compounds in their hydrated forms.
Simulations have also been used to explore the formation and stability of complexes between cinchona alkaloids, like quinine, and other molecules in different solvents. capes.gov.br These studies help to understand the intermolecular forces, such as ion-pairing, hydrogen bonding, and π-stacking, that govern these interactions. capes.gov.bracs.org
Table 2: Key Interaction Data from Molecular Dynamics Simulations of Quinine and Related Systems
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Quinine and DNA | Binding Interaction | Quinine intercalates into DNA via π-stacking with base pairs; quinuclidine group interacts with the minor groove. | nih.gov |
| Protonated Quinine in Water | Solvent Electric Field | The diprotonated state of quinine experiences a stronger local electric field from water than the monoprotonated state. | nih.gov |
| Hydroxychloroquine Sulfate (Hydrated) | Effect of Hydration | Hydration water can alter the activation energy associated with methyl group rotations, influencing molecular dynamics. | acs.org |
| Cinchona Alkaloid Complexes | Chiral Recognition | Elucidated the roles of ion-pairing, hydrogen bonding, and π-stacking in the formation of diastereomeric complexes. | capes.gov.br |
This table summarizes findings from various molecular dynamics simulation studies.
Computational Modeling of Quinine-Based Chiral Recognition Mechanisms
Computational modeling is a vital tool for understanding the mechanisms of chiral recognition by quinine and its derivatives, which are widely used as chiral selectors in separation sciences. acs.orgspringernature.com These models help to explain how these molecules can differentiate between enantiomers.
The "three-point interaction model" is a fundamental concept in chiral recognition, proposing that at least three simultaneous interactions are necessary for enantiomeric discrimination. acs.org Computational models of quinine-based chiral stationary phases (CSPs) often reveal that the strongest interaction is an ionic attraction between the protonated quinuclidine nitrogen of quinine and an anionic center on the analyte. acs.org
Molecular mechanics and molecular dynamics simulations are used to calculate the binding energies of the diastereomeric complexes formed between the chiral selector and each enantiomer of the analyte. acs.org The difference in these binding energies correlates with the experimentally observed enantioselectivity. capes.gov.br These simulations can identify the specific intermolecular forces responsible for both binding and chiral discrimination, such as hydrogen bonding, π-stacking, and steric repulsion. capes.gov.bracs.org
For example, in the recognition of N-3,5-dinitrobenzoyl (DNB) amino acids by quinine-based CSPs, modeling has shown that the more retained enantiomer can form a stable complex involving simultaneous ion-pairing, hydrogen bonding, and π-stacking interactions. capes.gov.bracs.org The less retained enantiomer is unable to achieve this optimal multi-point interaction. acs.org These computational results have been corroborated by experimental data from NMR spectroscopy and X-ray crystallography. capes.gov.br
Table 3: Intermolecular Forces in Quinine-Based Chiral Recognition
| Interaction Type | Role in Chiral Recognition | Example | Reference |
|---|---|---|---|
| Ionic Interaction | Primary binding force, anchors the analyte to the selector. | Attraction between the protonated quinine and an anionic group on the analyte. | acs.org |
| Hydrogen Bonding | Contributes to the stability and stereoselectivity of the complex. | Interaction between the quinine's hydroxyl group and a suitable group on the analyte. | capes.gov.br |
| π-π Stacking | Stabilizes the complex, particularly with aromatic analytes. | Interaction between the quinoline ring of quinine and an aromatic ring on the analyte. | capes.gov.br |
| Steric Repulsion | Contributes to differentiation by disfavoring the binding of one enantiomer. | A repulsive interaction is considered as productive as an attractive one for stereochemical differentiation. | acs.org |
This table outlines the key intermolecular forces involved in chiral recognition by quinine-based selectors.
In Silico Exploration of Potential Biological Targets and Pathways (Non-Clinical)
In silico methods, including molecular docking and molecular dynamics, are increasingly used to explore the potential biological targets and pathways of action for compounds like quinine, outside of a clinical context. dovepress.comnih.gov These computational approaches predict how a molecule might interact with specific proteins or other biological macromolecules.
Molecular docking studies have been conducted to investigate the binding affinity of quinine for various protein targets. dovepress.comnih.gov For instance, quinine has been docked to the SARS-CoV-2 main protease (MPro) and the ACE-2 receptor, with results suggesting a notable binding affinity. dovepress.com The binding energy, often expressed as ΔG, indicates the strength of the ligand-receptor interaction, with more negative values suggesting a stronger bond. dovepress.com These studies also identify the specific amino acid residues within the protein's binding site that interact with the ligand through hydrogen bonds or other non-covalent forces. dovepress.comnih.gov
Quinine and its derivatives have also been investigated as potential inhibitors of enzymes such as aldo-keto reductases (AKR1B1 and AKR1B10), which are implicated in various diseases. nih.gov In silico studies have explored the structure-activity relationship of quinoline derivatives, analyzing how substitutions on the quinoline ring affect binding interactions and inhibitory potency. nih.gov
Furthermore, computational models have been used to predict the activity of quinine derivatives against various biological targets. javeriana.edu.co These approaches can screen large numbers of compounds against multiple targets, helping to prioritize candidates for further experimental investigation. javeriana.edu.co For example, quinone-derivatives have been screened in silico against virulence factors of Plasmodium falciparum, the parasite that causes malaria. javeriana.edu.co Other studies have suggested that quinoline compounds might modulate the NF-κB transcription factor pathway by interfering with its DNA-binding activity. mdpi.com
Table 4: Summary of In Silico Studies on Potential Biological Targets of Quinine
| Target Protein/Pathway | Computational Method | Predicted Interaction/Effect | Reference |
|---|---|---|---|
| SARS-CoV-2 ACE-2 Receptor | Molecular Docking | Quinine showed a stronger binding affinity than chloroquine (B1663885) and hydroxychloroquine. | dovepress.com |
| Aldo-Keto Reductases (AKR1B1, AKR1B10) | Molecular Docking | Quinine and quinidine showed potential inhibitory activity through hydrogen bonding with active site residues. | nih.gov |
| P. falciparum Virulence Factors (PNP, DHODH) | Molecular Docking, Molecular Dynamics | Quinine-derivatives demonstrated strong binding affinity to these potential antimalarial targets. | javeriana.edu.co |
| NF-κB Pathway | Molecular Docking, Molecular Dynamics | A quinoline molecule was predicted to interfere with the DNA-binding activity of the NF-κB transcription factor. | mdpi.com |
This table provides examples of non-clinical, in silico explorations of quinine's potential biological interactions.
Future Research Directions and Unexplored Avenues for Quinine Sulfate Hydrate
Development of Novel Quinine (B1679958) Sulfate (B86663) Hydrate (B1144303) Derivatives for Specific Academic Applications
The core structure of quinine offers a versatile scaffold for the synthesis of new derivatives with tailored properties for specific research purposes. Future research could focus on modifying the quinine molecule to create compounds with enhanced or entirely new functionalities.
For instance, the synthesis of novel quinoline (B57606) derivatives is a promising area. researchgate.net Quinoline and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net Research is ongoing to synthesize derivatives from the quinine alkaloid itself, with studies indicating potential for anticoagulant and anti-aggregational activity in vitro. researchgate.net Such derivatives could serve as valuable tools for studying thrombosis and hemostasis.
Another avenue involves creating derivatives for use as fluorescent probes. Quinoline derivatives are known to form complexes with metal ions, which can alter their fluorescence properties, making them useful for detecting specific ions. mdpi.com By strategically modifying the quinine sulfate hydrate molecule, researchers could develop highly selective and sensitive probes for various analytes in biological and environmental systems.
Table 1: Potential Academic Applications of Novel Quinine Derivatives
| Derivative Class | Potential Application | Research Focus |
| Anticoagulant Derivatives | Studying blood coagulation pathways | Synthesis and in vitro testing of anti-aggregational activity researchgate.net |
| Fluorescent Probes | Detection of metal ions and biomolecules | Designing derivatives with specific ion-binding sites and fluorescent responses mdpi.com |
| Catalytic Derivatives | Asymmetric synthesis | Utilizing the chiral structure of quinine as a scaffold for new catalysts wikipedia.org |
Further Elucidation of Complex Molecular Mechanisms at the Sub-Cellular Level
While the general antimalarial mechanism of quinine is understood to involve interference with the parasite's heme detoxification process, the precise molecular interactions at the sub-cellular level are not fully resolved. wikipedia.orgdrugbank.com Future research should aim to provide a more detailed picture of these mechanisms.
The primary hypothesis for quinine's action is the inhibition of hemozoin biocrystallization, leading to the accumulation of cytotoxic heme in the parasite. wikipedia.org However, other targets have been identified. Quinine is known to be a potassium channel inhibitor, specifically targeting channels like the Slo3 (KCa5.1). medchemexpress.commedchemexpress.com It also has documented effects on muscle membranes and sodium channels, which explains its use in muscular disorders. drugbank.com
Advanced biochemical and cell-based assays could be employed to identify and characterize additional molecular targets. Understanding how this compound interacts with various cellular components, such as specific enzymes or membrane proteins, could reveal new therapeutic possibilities or explain its known side effects. For example, investigating its interaction with platelet glycoproteins could provide more insight into quinine-induced thrombocytopenia. drugbank.com
Table 2: Known and Investigational Molecular Targets of Quinine
| Target | Proposed Action | Organism/System | Reference |
| Heme Polymerase | Inhibition | Plasmodium falciparum | drugbank.com |
| Fe(II)-protoporphyrin IX | Antagonist | Plasmodium falciparum | drugbank.com |
| Potassium Channels (e.g., Slo3) | Inhibitor | Human/Mouse | medchemexpress.commedchemexpress.comsigmaaldrich.com |
| Platelet Glycoprotein IX | Antibody Induction | Human | drugbank.com |
| Nucleic Acid & Protein Synthesis | Inhibition | Plasmodium falciparum | wikipedia.org |
Advancements in Analytical Methodologies and Sensor Development
The development of rapid, precise, and sensitive analytical methods for the quantification of this compound is crucial for both pharmaceutical quality control and research. While methods like High-Performance Liquid Chromatography (HPLC) are well-established, there is room for innovation. orientjchem.orgresearchgate.net
Future research could focus on creating more efficient and environmentally friendly analytical techniques. This includes the development of novel stability-indicating HPLC methods that can accurately quantify quinine sulfate and its related impurities, like dihydroquinine, in various matrices. orientjchem.org
Furthermore, the inherent fluorescence of quinine presents an opportunity for the development of advanced optical sensors. mdpi.com Recent studies have demonstrated the use of portable fluorimetric systems, utilizing components like UV-LEDs and digital image processing, for the quantification of quinine. maxapress.com Future work could refine these systems to create low-cost, field-deployable sensors for real-time monitoring in beverages or environmental samples. maxapress.com The design of novel fluorescent sensors based on quinoline derivatives also shows promise for detecting specific metal ions with high sensitivity. mdpi.com
Exploration of this compound in Emerging Fields of Material Science or Supramolecular Chemistry
The unique molecular structure of this compound makes it an interesting building block for applications in material science and supramolecular chemistry. These fields focus on designing and creating novel materials and assemblies through non-covalent interactions like hydrogen bonding and van der Waals forces. google.comacs.org
A significant area of future research is the formation of co-crystals and solid complexes of quinine sulfate. google.com It has been discovered that quinine sulfate can form solid complexes with "guest" molecules, such as organic acids, resulting in new materials with altered physicochemical properties like solubility and melting point. google.com For example, a quinine sulfate acetic acid co-crystal has been shown to have different properties than quinine sulfate alone. google.com Exploring a wider range of guest molecules could lead to the development of novel crystalline materials with tailored characteristics for specific applications.
These supramolecular systems could be used to create new drug delivery platforms or functional materials. acs.org The principles of host-guest chemistry could be applied to enhance the properties of this compound or to use it as a component in more complex, self-assembling systems. google.comacs.org The field of material science offers a broad scope for using compounds like this compound in the development of functional materials, including polymers, electronic materials, and biomaterials. chemscene.com
Table 3: Examples of Quinine Sulfate Solid Complexes
| Complex Type | Guest Molecule | Potential Property Change | Reference |
| Co-crystal | Acetic Acid | Altered solubility, new XRPD pattern | google.com |
| Solid Complex | Tartaric Acid | Novel physicochemical properties | google.com |
Collaborative Interdisciplinary Research Initiatives
The multifaceted nature of this compound necessitates collaborative research efforts that span multiple scientific disciplines. Future breakthroughs are likely to emerge from the intersection of chemistry, biology, pharmacology, and material science.
One such interdisciplinary area is the use of nanotechnology to redesign quinine formulations. Research into creating quinine nanosuspensions for alternative delivery routes, such as intranasal administration, aims to improve tolerability and patient compliance by avoiding gastrointestinal side effects. mdpi.com This work requires expertise in formulation science, nanotechnology, and pharmacology.
Similarly, the development of new diagnostic tools or sensors based on quinine derivatives would benefit from collaboration between analytical chemists, biochemists, and engineers. The full potential of this compound can be unlocked by combining fundamental chemical research with applied biological and materials engineering, leading to innovative solutions and a deeper understanding of this historic compound.
Q & A
Q. How can the identity of quinine sulfate hydrate be confirmed in a laboratory setting?
To confirm identity, prepare a sample solution by dissolving this compound in dilute sulfuric acid (1:350) and filter. The filtrate exhibits vivid blue fluorescence under UV light. Adding hydrochloric acid quenches fluorescence due to protonation of the quinoline moiety, confirming the compound’s presence .
Q. What are the solubility characteristics of this compound in common solvents?
this compound is freely soluble in acetic acid, slightly soluble in water, ethanol (95%), and chloroform, and practically insoluble in diethyl ether. These properties are critical for designing extraction or purification protocols. Experimental validation should follow pharmacopeial methods (e.g., USP/BP) .
Q. How should this compound be stored to maintain stability?
Store in airtight, light-resistant containers at room temperature. Exposure to light causes gradual browning due to photodegradation, which may alter fluorescence properties and bioactivity .
Q. What safety protocols are essential when handling this compound?
Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of exposure, rinse skin with soap/water and seek medical attention if irritation persists. Note its classification as a skin sensitizer (Category 1A) .
Advanced Research Questions
Q. How can UV-Vis spectroscopy be optimized for quantifying this compound in capsule formulations?
Prepare a standard solution (40 µg/mL in hydrochloric acid, 1:100) and a sample solution by dissolving capsule contents in the same diluent. Measure absorbance at 345 nm using a 1 cm cell. Calculate purity using Beer-Lambert law with USP reference standards .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Discrepancies may arise from hydration state variations (e.g., dihydrate vs. heptahydrate) or impurities. Conduct parallel solubility tests using standardized solvents (e.g., chloroform-ethanol mixtures) and characterize batches via HPLC to verify hydration state and purity .
Q. How can purity be assessed using chloroform-ethanol-insoluble residue tests?
Dissolve 2.0 g of this compound in a 2:1 chloroform-ethanol mixture at 50°C. Filter and dry the residue. A residue mass ≤2.0 mg indicates compliance with pharmacopeial purity standards (>98.5% active ingredient) .
Q. What degradation products form under high-temperature conditions, and how are they characterized?
Heating above 131°C may decompose this compound into free quinine and sulfur oxides. Use TLC or HPLC with UV detection to identify degradation products. Compare retention times and spectra against reference standards .
Q. How do fluorescence properties of this compound vary with pH, and how can this be leveraged in bioanalytical assays?
Fluorescence intensity peaks in acidic conditions (e.g., dilute sulfuric acid) and diminishes in alkaline or high-chloride environments. Optimize buffer systems (pH 2–4) for fluorescence-based assays, such as drug release studies or enzyme-linked detection .
Q. What are the advantages of HPLC over UV-Vis for quantifying this compound in complex matrices?
HPLC (C18 column, mobile phase: methanol-phosphate buffer) provides superior specificity by resolving quinine from dihydroquinine or photodegradants. Validate methods using spike-recovery experiments and compare against USP monographs for accuracy .
Key Methodological Notes
- Contradiction Management : Cross-validate analytical results using orthogonal techniques (e.g., fluorescence + HPLC) when discrepancies arise .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) can predict shelf-life but requires correlation with real-time data .
- Safety Compliance : Adhere to GHS and CLP regulations for labeling and disposal to mitigate ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
